4-bromo-N,N-dibutylbenzamide
Overview
Description
4-bromo-N,N-dibutylbenzamide is a chemical compound with the molecular formula C11H14BrNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.14 and a molecular formula of C11H14BrNO . It has a solid form and a brown color . It is soluble in dichloromethane and ethyl acetate . The compound has a melting point range of 61-66°C .Scientific Research Applications
Enzyme Inhibition
4-bromo-N,N-dibutylbenzamide derivatives have been studied for their potential as enzyme inhibitors. For instance, derivatives of this compound have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential applications in medical research and drug development (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
Molecular Docking and Spectroscopic Analysis
Research involving this compound includes molecular docking and vibrational spectroscopic analysis. These studies explore the chemical's physical and chemical properties, such as its molecular structure and electronic characteristics, which can be crucial in drug design and other chemical applications (Dwivedi & Kumar, 2019).
Synthesis of Biological Compounds
This compound also plays a role in the synthesis of various biologically active compounds. Its derivatives can be intermediates in the synthesis of drugs and other therapeutic agents, highlighting its importance in pharmaceutical chemistry (Wang, Guo, Wang, Zhu, & Xu, 2016).
Antidiabetic Research
In the field of antidiabetic research, analogs of this compound have been investigated for their potential in treating diabetes and related metabolic disorders. This research includes examining the compound's effects on glucose and lipid levels in animal models, providing insights into new therapeutic approaches for diabetes management (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
C-H Functionalization in Organic Synthesis
Studies also focus on the role of this compound in organic synthesis, specifically in C-H functionalization. This research is significant for developing new methods in organic chemistry and synthesizing complex molecules more efficiently (Rand, Chen, & Montgomery, 2022).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N,N-dibutylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWOINOXVZQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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